molecular formula C21H38O2 B8494730 3-(14-Hydroxytetradecyl)-4-methyl-2-cyclohexen-1-one CAS No. 210886-40-1

3-(14-Hydroxytetradecyl)-4-methyl-2-cyclohexen-1-one

Cat. No. B8494730
CAS RN: 210886-40-1
M. Wt: 322.5 g/mol
InChI Key: PKWPHLCCQVCBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(14-Hydroxytetradecyl)-4-methyl-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C21H38O2 and its molecular weight is 322.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(14-Hydroxytetradecyl)-4-methyl-2-cyclohexen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(14-Hydroxytetradecyl)-4-methyl-2-cyclohexen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

210886-40-1

Molecular Formula

C21H38O2

Molecular Weight

322.5 g/mol

IUPAC Name

3-(14-hydroxytetradecyl)-4-methylcyclohex-2-en-1-one

InChI

InChI=1S/C21H38O2/c1-19-15-16-21(23)18-20(19)14-12-10-8-6-4-2-3-5-7-9-11-13-17-22/h18-19,22H,2-17H2,1H3

InChI Key

PKWPHLCCQVCBLJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C=C1CCCCCCCCCCCCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Paratoluenesulfonic acid (20 mg) was added to a solution of 235 mg of 1,1-(ethylenedioxy)-3-(14-hydroxytetradecyl)-4-methyl-3-(phenylsulfonyl)-cyclohexane in 20 ml of chloroform and 4 ml of acetone. The resulting mixture was reacted at 50° C. for 24 hours. To the reaction mixture was added 10 ml of a saturated aqueous solution of sodium bicarbonate, followed by extraction with dichloromethane. The organic layer was washed with saturated saline, dried over magnesium sulfate and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column while using hexane-ethyl acetate, whereby 3-(14-hydroxytetradecyl)-4-methyl-2-cyclohexen-1-one was obtained in the form of a colorless oil (yield: 75%).
[Compound]
Name
acid
Quantity
20 mg
Type
reactant
Reaction Step One
Name
1,1-(ethylenedioxy)-3-(14-hydroxytetradecyl)-4-methyl-3-(phenylsulfonyl)-cyclohexane
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
saturated aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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